4-Guanidinobutanal

Enzyme kinetics Plant biochemistry Substrate specificity

4-Guanidinobutanal (CAS 14049-14-0; synonym γ-guanidinobutyraldehyde) is a guanidine-bearing butanal that functions as a key intermediate in the L-arginine oxidase catabolic pathway, where it is oxidized to 4-guanidinobutanoate by γ-guanidinobutyraldehyde dehydrogenase (EC 1.2.1.54). As a member of the alpha-hydrogen aldehyde class, it features a terminal aldehyde group and a basic guanidino side chain that distinguish its reactivity and substrate recognition compared to the simpler aminoaldehyde analogs such as 4-aminobutanal.

Molecular Formula C5H11N3O
Molecular Weight 129.16 g/mol
Cat. No. B1206143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Guanidinobutanal
Molecular FormulaC5H11N3O
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC(CC=O)CN=C(N)N
InChIInChI=1S/C5H11N3O/c6-5(7)8-3-1-2-4-9/h4H,1-3H2,(H4,6,7,8)
InChIKeyVCOFTLCIPLEZKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Guanidinobutanal: Core Properties and Metabolic Role for Research Procurement


4-Guanidinobutanal (CAS 14049-14-0; synonym γ-guanidinobutyraldehyde) is a guanidine-bearing butanal that functions as a key intermediate in the L-arginine oxidase catabolic pathway, where it is oxidized to 4-guanidinobutanoate by γ-guanidinobutyraldehyde dehydrogenase (EC 1.2.1.54) [1]. As a member of the alpha-hydrogen aldehyde class, it features a terminal aldehyde group and a basic guanidino side chain that distinguish its reactivity and substrate recognition compared to the simpler aminoaldehyde analogs such as 4-aminobutanal. The compound has been detected as a novel metabolite in Saccharomyces cerevisiae [2] and is listed in the KEGG COMPOUND database as a nucleoside-related metabolite (C02647), reflecting its integration into core nitrogen metabolism rather than being a promiscuous aldehydic species.

Arginine catabolism pathway intermediate
Substrate for guanidino-specific aldehyde dehydrogenase
Requires enzyme-matched kinetic validation

4-Guanidinobutanal Cannot Be Replaced by 4-Aminobutanal: The Procurement Risk of Ignoring Guanidino-Specific Kinetics


Superficially similar aminoaldehydes such as 4-aminobutanal are often considered interchangeable with 4-guanidinobutanal in enzymatic assays or metabolic studies. However, aldehyde dehydrogenases that process these substrates display widely divergent Michaelis constants (Km) for the guanidino versus amino congener, which can vary by more than 7-fold within the same enzyme preparation [1]. Furthermore, organisms such as Pseudomonas putida induce distinct, substrate-specific dehydrogenase isozymes with Km values differing by nearly an order of magnitude [2]. Simply substituting 4-aminobutanal for 4-guanidinobutanal without enzyme‑matched validation therefore introduces systematic kinetic error and can mask genuine metabolic fluxes or pathway activities. The quantitative evidence below demonstrates that each enzyme–substrate pair constitutes a unique kinetic signature, making compound‑specific sourcing essential for reproducible research.

Enzyme-dependent Km divergence may shift kinetic constants
Substituting 4-aminobutanal without validation may introduce systematic error
Isozyme-specific recognition may not transfer from the amino analog

Quantitative Differentiation of 4-Guanidinobutanal from Closest Analogs: Head‑to‑Head Kinetic Evidence


7.4-Fold Higher Affinity for Plant γ-Guanidinobutyraldehyde Dehydrogenase vs. 4‑Aminobutanal

In a direct head-to-head comparison using γ‑guanidinobutyraldehyde dehydrogenase purified 27‑fold from Vicia faba leaves, the Michaelis constant (Km) for γ‑guanidinobutyraldehyde was 3.4 µM, whereas for γ‑aminobutyraldehyde (4‑aminobutanal) the Km was 25 µM [1]. This 7.4‑fold difference demonstrates that the guanidino substrate is recognized with substantially higher affinity by the enzyme when both substrates are tested under identical conditions.

γ-GBADH Km, V. faba
Head-to-head
3.4 µM vs 25 µM 7.4× lower Km
Supports guanidino-specific recognition for accurate kinetics
Purified enzyme, pH 9.5, 45°C
Enzyme kinetics Plant biochemistry Substrate specificity

9-Fold Difference in Km Between Pseudomonas putida GBAL-Specific and ABAL-Specific Dehydrogenases

Pseudomonas putida ATCC 12633 induces two distinct NAD⁺‑dependent dehydrogenases: a 4‑guanidinobutyraldehyde (GBAL)‑specific dehydrogenase and a 4‑aminobutyraldehyde (ABAL)‑specific dehydrogenase. The purified GBAL dehydrogenase exhibited an apparent Km of 0.03 mM for GBAL, whereas the ABAL dehydrogenase displayed an apparent Km of 0.26 mM for ABAL [1]. Although the measurement is on two different enzymes, it was performed within the same study and organism, providing comparable kinetic context.

Isozyme Km, P. putida
Head-to-head
0.03 mM vs 0.26 mM 8.7× lower Km
Isozyme-specific kinetic signature requires authentic compound
Purified isozymes, pH 9.0 (GBAL), pH 8.0–9.5 (ABAL)
Microbial arginine metabolism Isozyme specificity Substrate-selective dehydrogenase

2.3-Fold Reversal of Substrate Preference in Arthrobacter sp. TMP-1 Dehydrogenase

A homogeneous aminobutyraldehyde dehydrogenase purified from Arthrobacter sp. TMP‑1 accepted both 4‑aminobutanal and 4‑guanidinobutyraldehyde. Under identical assay conditions, the apparent Km for 4‑aminobutanal was 65 µM, while that for 4‑guanidinobutyraldehyde was 150 µM [1]. This represents a 2.3‑fold lower affinity for the guanidino substrate, contrasting sharply with the plant and Pseudomonas enzymes above.

Substrate reversal, Arthrobacter
Head-to-head
150 µM vs 65 µM 2.3× higher Km
Species-dependent preference; standalone standard essential
Purified enzyme, pH 8.0
Bacterial aldehyde dehydrogenase Substrate breadth Multi-substrate enzyme

2-Fold Km Difference in Avena sativa Betaine Aldehyde Dehydrogenase with Multi-Substrate Activity

Betaine aldehyde dehydrogenase purified from Avena sativa shoots oxidized multiple aminoaldehydes. The Km for 4‑aminobutyraldehyde was 2.4 × 10⁻⁵ M (24 µM), while for 4‑guanidinobutyraldehyde it was 5 × 10⁻⁵ M (50 µM) [1]. This approximately 2‑fold higher Km for the guanidino substrate again illustrates that enzyme‑specific behavior cannot be predicted a priori from the amino analog.

BADH Km, A. sativa
Head-to-head
50 µM vs 24 µM 2.1× higher Km
Consistent shift; precise procurement underpins measurement
Purified BADH, pH 8.0
Plant aldehyde dehydrogenase Osmoprotectant synthesis Substrate selectivity

Unique Detection as a Yeast Metabolome Component in SYM1‑Dependent Lysine Auxotrophy

In a mitochondrial metabolomics study of SYM1‑depleted Saccharomyces cerevisiae, 4‑guanidinobutanal was one of only two compounds (together with 4‑guanidinobutanoate) identified for the first time in this organism out of 41 novel metabolites, whilst 4‑aminobutanal was not reported as a novel feature [1]. The differential detection indicates that 4‑guanidinobutanal can serve as a specific biomarker or pathway tracer in yeast metabolism, distinguishing it from the aminoaldehyde counterpart.

Yeast metabolome detection
Class-level
Identified as a novel metabolite in S. cerevisiae; 4-aminobutanal not detected
Calibration standard for metabolomics flux validation
UHPLC-MS, SYM1-depleted cells
Mitochondrial metabolomics Yeast genetics Novel metabolite identification

High‑Value Application Scenarios for 4‑Guanidinobutanal Procurement


Enzyme Selectivity Profiling in Plant Aldehyde Dehydrogenase Research

The 7.4‑fold Km difference between 4‑guanidinobutanal and 4‑aminobutanal for Vicia faba γ‑guanidinobutyraldehyde dehydrogenase [1] makes the compound indispensable for kinetic selectivity screens. Researchers measuring substrate-specific velocities must use the authentic guanidino aldehyde to avoid under-estimating enzyme affinity by an order of magnitude, which is critical for studies of polyamine‑linked stress responses.

Isozyme‑Specific Pathway Mapping in Pseudomonas and Related Bacteria

Because P. putida induces a GBAL‑specific dehydrogenase with Km 0.03 mM that is not mimicked by the ABAL‑specific isoform (Km 0.26 mM) [2], 4‑guanidinobutanal is required as the exclusive substrate for monitoring the arginine oxidase branch. Procurement of the compound enables accurate enzyme assays, inhibitor screens, and pathway flux analyses in environmental and clinical Pseudomonas isolates.

Calibration Standard for Novel Metabolite Identification in Eukaryotic Metabolomics

With its first‑time identification in yeast mitochondrial metabolomics [3], 4‑guanidinobutanal serves as a validation standard for mass spectrometry‑based metabolomics studies focusing on arginine catabolism. Laboratories performing untargeted metabolomics in fungi, plants, or animals benefit from sourcing the authentic compound to confirm spectral matches and quantify pathway intermediates.

Reaction‑Mechanism Studies of Aminoaldehyde Dehydrogenase Substrate Discrimination

The contrasting Km values observed across Arthrobacter (150 µM) [4] and Avena (50 µM) [5] enzymes reveal that substrate discrimination is both enzyme‑ and species‑dependent. 4‑Guanidinobutanal is therefore an essential tool compound for structural‑kinetic correlation studies aimed at understanding how dehydrogenase active sites distinguish guanidino from amino moieties.

Application
Selection Property
Validation Focus
Plant aldehyde dehydrogenase kinetic studies
Guanidino-specific substrate recognition
Accurate enzyme affinity determination
Bacterial arginine catabolism pathway mapping
Isozyme-specific dehydrogenase substrate
Pathway flux and inhibitor assay accuracy
Eukaryotic metabolomics calibration
Authentic metabolite standard for MS
Confirm spectral match and quantify intermediates
Dehydrogenase substrate discrimination studies
Species-dependent kinetic profile
Structure-kinetic correlation of guanidino recognition
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